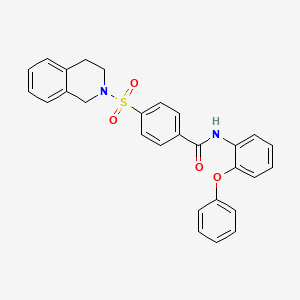
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dihydroisoquinoline ring system, a sulfonamide group, and a benzamide moiety, making it an interesting molecule for chemical research and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates.
Formation of Dihydroisoquinoline Intermediate:
Reactants: 2-nitrobenzaldehyde and ethyl acetoacetate.
Reaction Conditions: Catalytic hydrogenation to yield the dihydroisoquinoline intermediate.
Sulfonylation:
Reactants: Dihydroisoquinoline intermediate and sulfonyl chloride.
Reaction Conditions: Basic medium (e.g., pyridine) to facilitate the sulfonylation reaction, forming the sulfonyl derivative.
Coupling with Benzamide:
Reactants: Sulfonyl derivative and 2-phenoxybenzoic acid.
Reaction Conditions: Coupling agents (e.g., EDC, HOBt) in an organic solvent to yield the final compound.
Industrial Production Methods
While the detailed industrial production methods may vary, they generally involve scaling up the laboratory synthetic routes with appropriate modifications to ensure yield, purity, and cost-effectiveness. Optimization of reaction conditions, choice of solvents, and purification methods are key considerations in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives at the isoquinoline ring.
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Low temperatures.
Products: Reduced forms of the sulfonyl and amide groups.
Substitution:
Reagents: Halogenating agents, nucleophiles.
Conditions: Room temperature to reflux.
Products: Substituted products at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Use of strong oxidizing agents like potassium permanganate.
Reduction: Employment of lithium aluminum hydride for effective reduction.
Substitution: Utilization of halogenating agents to introduce halogen atoms.
Major Products
Oxidized products: at the isoquinoline ring.
Reduced derivatives: of the sulfonyl and amide groups.
Substituted compounds: at the benzamide moiety.
科学研究应用
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide has several scientific research applications:
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl group.
Receptor Binding Studies: Investigated for binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agent: Potential application in the treatment of specific diseases.
Industry:
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Intermediate in the production of other industrial chemicals.
作用机制
Molecular Targets and Pathways
Enzyme Inhibition: The sulfonyl group may act as a competitive inhibitor, binding to the active site of enzymes.
Receptor Interaction: The benzamide moiety can interact with specific receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways by altering enzyme activities and receptor signaling.
相似化合物的比较
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide can be compared with other compounds such as:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide:
Similarity: Shares the core structure but lacks the phenoxy group.
Uniqueness: More targeted enzyme inhibition.
N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide:
Similarity: Contains the benzamide and phenoxyphenyl groups.
Uniqueness: Different reactivity and binding properties.
4-(Sulfonyl)-N-phenylbenzamide:
Similarity: Basic sulfonamide and benzamide structure.
Uniqueness: Less complex structure, different biological activity.
List of Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide
4-(Sulfonyl)-N-phenylbenzamide
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c31-28(29-26-12-6-7-13-27(26)34-24-10-2-1-3-11-24)22-14-16-25(17-15-22)35(32,33)30-19-18-21-8-4-5-9-23(21)20-30/h1-17H,18-20H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBULISSMFCOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)
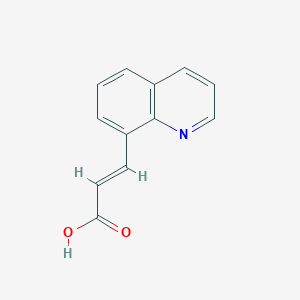
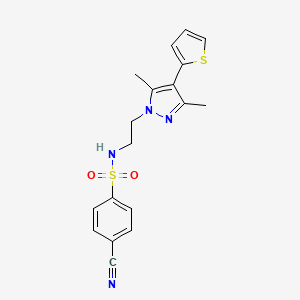
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2892788.png)

![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)
![1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2892795.png)
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)
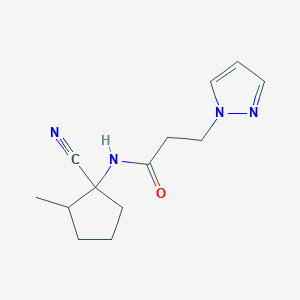
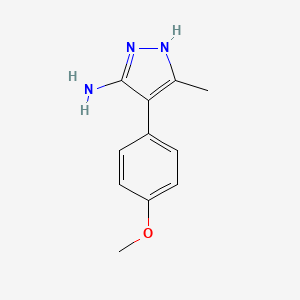
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
